Cas no 927-62-8 (N,N-Dimethylbutylamine)

N,N-Dimethylbutylamine structure
N,N-Dimethylbutylamine structure
Product Name:N,N-Dimethylbutylamine
CAS No:927-62-8
MF:C6H15N
MW:101.190001726151
CID:40256
PubChem ID:24862984
Update Time:2024-10-26

N,N-Dimethylbutylamine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethylbutylamine
    • 1-Butanamine,N,N-dimethyl-
    • ar84996
    • Butylamine, N,N-dimethyl-
    • Butyldimethylamine
    • butyl-dimethyl-amine
    • n,n-dimethyl-1-butanamin
    • N,N-Dimethyl-1-butanamine
    • n,n-dimethyl-butylamin
    • N-Butyldimethylamine
    • N,N-Dimethylaminobutane
    • N-n-Butyldimethylamine
    • (Dimethylamino)butane
    • Dimethylbutylamine
    • Butylamine, N,N-dimethyl- (6CI, 7CI, 8CI)
    • N,N-Dimethyl-1-butanamine (ACI)
    • 1-(N,N-Dimethylamino)butane
    • D 1506
    • Dimethyl(n-butyl)amine
    • CHEMBL2448977
    • AKOS015850715
    • LS-13234
    • N,NDimethylNbutylamine
    • SY052207
    • EC 213-156-1
    • butane, 1-dimethylamino-
    • UNII-O0BL4Z8J3H
    • AR 84996
    • N,N-dimethylbutan-1-amine
    • n,n-butyldimethylamine
    • n-C4H9N(CH3)2
    • Q23993507
    • 927-62-8
    • D1506
    • O0BL4Z8J3H
    • N,N-Dimethylbutylamine, 99%
    • DTXCID6027472
    • n,n-dimethyl butylamine
    • NCGC00357270-01
    • 1-Butanamine, N,N-dimethyl-
    • CHEBI:59023
    • N,NDimethylbutan1amine
    • SCHEMBL12592
    • EINECS 213-156-1
    • NS00005026
    • Tox21_303901
    • Butylamine, N,Ndimethyl (6CI,7CI,8CI)
    • N,N-DIMETHYL-N-BUTYLAMINE
    • DTXSID8047472
    • dimethylaminobutane
    • 1Butanamine, N,Ndimethyl
    • MFCD00043838
    • DB-057328
    • CAS-927-62-8
    • Butylamine, N,N-dimethyl-(6CI,7CI,8CI)
    • N,NDimethyl1butanamine
    • MDL: MFCD00043838
    • Inchi: 1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
    • InChI Key: DJEQZVQFEPKLOY-UHFFFAOYSA-N
    • SMILES: N(CCCC)(C)C

Computed Properties

  • Exact Mass: 101.12000
  • Monoisotopic Mass: 101.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 33.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.72
  • Melting Point: -60 ºC
  • Boiling Point: 93°C
  • Flash Point: 5 ºC
  • Refractive Index: 1.397-1.399
  • Water Partition Coefficient: 3.4 g/100 mL (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong acids. Highly flammable - note low flashpoint.
  • PSA: 3.24000
  • LogP: 1.34810
  • Solubility: 水溶解性

N,N-Dimethylbutylamine Security Information

  • Symbol: GHS02 GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H301,H314,H330
  • Warning Statement: P210,P260,P280,P284,P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2733 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: R11;R34
  • Safety Instruction: S26-S36/37/39-S45-S16
  • FLUKA BRAND F CODES:9-34
  • RTECS:EJ4039250
  • Hazardous Material Identification: F C
  • HazardClass:3.1
  • PackingGroup:II
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Keep containers closed when not in use and away from flammable areas.
  • Safety Term:3.1
  • Packing Group:II
  • Risk Phrases:R11; R34

N,N-Dimethylbutylamine Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dimethylbutylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
115800-25ml
N-N-Butyldimethylamine
927-62-8 98%
25ml
£20.00 2022-02-28
Fluorochem
115800-500ml
N-N-Butyldimethylamine
927-62-8 98%
500ml
£138.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1506-500ML
N,N-Dimethylbutylamine
927-62-8 98.0%(GC)
500ml
¥885.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108036-2.5L
N,N-Dimethylbutylamine
927-62-8 98%
2.5l
¥2059.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108036-500ml
N,N-Dimethylbutylamine
927-62-8 98%
500ml
¥684.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108036-100ml
N,N-Dimethylbutylamine
927-62-8 98%
100ml
¥156.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108036-25ml
N,N-Dimethylbutylamine
927-62-8 98%
25ml
¥57.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017579-100ml
N,N-Dimethylbutylamine
927-62-8 98%
100ml
¥154 2024-05-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N807164-100ml
927-62-8 98%
100ml
¥160.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1506-25ml
N,N-Dimethylbutylamine
927-62-8 98.0%(GC)
25ml
¥195.0 2022-05-30

N,N-Dimethylbutylamine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Chloro(η5-cyclopentadienyl)bis(triphenylphosphine)ruthenium Solvents: Methanol ;  100 °C
Reference
Cyclopentadienyl RuII complexes as highly efficient catalysts for the N-methylation of alkylamines by methanol
Del Zotto, Alessandro; Baratta, Walter; Sandri, Mauro; Verardo, Giancarlo; Rigo, Pierluigi, European Journal of Inorganic Chemistry, 2004, (3), 524-529

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1.6 MPa; rt → 115 °C; 4 h, 2.1 MPa, 115 °C; 1.75 MPa
Reference
RANEY nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study
Ge, Xin; Luo, Chenxi; Qian, Chao; Yu, Zhiping; Chen, Xinzhi, RSC Advances, 2014, 4(81), 43195-43203

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  neutralized, rt
1.2 Reagents: (1-Methylpiperidine)bis[tetrahydroborato(1-)-κH,κH′]zinc ;  20 min, rt
Reference
Efficient and mild procedure for reductive methylation of amines using N-methylpiperidine zinc borohydride
Alinezhad, Heshmatollah; Tajbakhsh, Mahmood; Zamani, Reza, Synthetic Communications, 2006, 36(23), 3609-3615

Production Method 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cobalt(II) acetylacetonate ,  Tris[2-(diphenylphosphino)ethyl]phosphine ;  24 h, 140 °C
Reference
Efficient Cobalt-Catalyzed Methylation of Amines Using Methanol
Liu, Zhenghui; Yang, Zhenzhen; Yu, Xiaoxiao; Zhang, Hongye; Yu, Bo; et al, Advanced Synthesis & Catalysis, 2017, 359(24), 4278-4283

Production Method 5

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  Sodium borohydride Solvents: Diglyme
Reference
Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination
Bhattacharyya, Sukanta, Tetrahedron Letters, 1994, 35(15), 2401-4

Production Method 6

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 7

Reaction Conditions
1.1 Reagents: Phenylsilane Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, 1 bar, 50 °C
Reference
Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes
Liu, Xiao-Fang; Ma, Ran; Qiao, Chang; Cao, Han; He, Liang-Nian, Chemistry - A European Journal, 2016, 22(46), 16489-16493

Production Method 8

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Cupric acetate Solvents: Butyl ether ;  16 h, 80 °C
Reference
Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2
Qiao, Chang; Liu, Xiao-Fang; Liu, Xi; He, Liang-Nian, Organic Letters, 2017, 19(6), 1490-1493

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Alumina ,  Phosphoric acid Catalysts: Chromium ,  Copper ;  0.9 MPa, 250 °C
Reference
Synthesis of N,N-dimethylbutylamine by fixed catalytic bed reactor
Mao, Xiao-yuan; Chen, Xin-zhi, Zhejiang Daxue Xuebao, 2003, 37(3), 307-309

Production Method 10

Reaction Conditions
1.1 Reagents: Oxalic acid ;  90 min, 2.5 MPa, 180 °C
Reference
Economical and continuous preparation of tertiary amines
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  2 h, 30 °C
Reference
Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc
da Silva, Renato A.; Estevam, Idalia H. S.; Bieber, Lothar W., Tetrahedron Letters, 2007, 48(43), 7680-7682

Production Method 12

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Reference
A novel strategy for oligopeptide synthesis using a polymer-supported ammonium fluoride
Kurosu, Michio; Crick, Dean C., Tetrahedron Letters, 2006, 47(30), 5325-5328

Production Method 13

Reaction Conditions
1.1 Catalysts: Bis(benzonitrile)dibromopalladium
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  -50 °C
Reference
Bis(benzonitrile)dibromopalladium(II)
Lee, Helen T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Production Method 14

Reaction Conditions
Reference
Transition metal-catalyzed N-alkylation of amines by alcohols
Grigg, R.; Mitchell, T. R. B.; Sutthivaiyakit, S.; Tongpenyai, N., Journal of the Chemical Society, 1981, (12), 611-12

Production Method 15

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  Sodium borohydride Solvents: Diglyme
Reference
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; Reitz, Allen B., Organic Reactions (Hoboken, 2002, 59,

Production Method 16

Reaction Conditions
1.1 Solvents: Water ;  2 h, heated
1.2 Reagents: Hydrochloric acid ;  acidified
Reference
Catalytic activity of tertiary amines with antisymbatic change of basic and nucleophilic properties in the chloroxypropylation reaction of acetic acid
Bakhtin, Stanislav ; Bespal'ko, Yuliia; Shved, Elena, Reaction Kinetics, 2016, 119(1), 139-148

Production Method 17

Reaction Conditions
1.1 Solvents: Isopropanol
1.2 Reagents: Sodium nitrite ,  Sulfuric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of tertiary N-alkyl-N,N-dimethylamines by diazotation
Tanchuk, Yu. V., Dopovidi Natsional'noi Akademii Nauk Ukraini, 2001, (2), 150-152

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Water ;  0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  9 - 10 atm
Reference
Synthesis of tertiary amines by diazotization of ammoniaimines. Colloidal and chemical properties of derivatives of alkyldimethylamines
Tanchuk, Yu. V., Kataliz i Neftekhimiya, 2000, 11, 11-15

Production Method 19

Reaction Conditions
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  [1,1′:3′,1′′-Terphenyl]-4,4′′-diamine, 5′-(4-aminophenyl)-, polymer with dimetho… Solvents: Dichloromethane ;  24 h, reflux
1.2 Reagents: Oxygen Solvents: Methanol ;  24 h, 110 °C
Reference
Ionic liquid/H2O-mediated synthesis of mesoporous organic polymers and their application in methylation of amines
Yu, Xiaoxiao; Yang, Zhenzhen; Zhang, Hongye; Yu, Bo; Zhao, Yanfei; et al, Chemical Communications (Cambridge, 2017, 53(44), 5962-5965

Production Method 20

Reaction Conditions
1.1 Solvents: Methanol ;  60 min, 80 °C; cooled
1.2 Reagents: Hydrogen ;  20 h, 1.2 MPa, 343 K
Reference
Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen
Dumoleijn, K. N. R. ; Van Den Broeck, E.; Stavinoha, J.; Van Speybroeck, V.; Moonen, K.; et al, Journal of Catalysis, 2021, 400, 103-113

N,N-Dimethylbutylamine Raw materials

N,N-Dimethylbutylamine Preparation Products

N,N-Dimethylbutylamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:927-62-8)N,N-Dimethylaminobutane
Order Number:sfd21437;1619295
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:927-62-8)N,N-Dimethylbutylamine
Order Number:LE5270;LE1619295
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
Email:18501500038@163.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:927-62-8)
Order Number:SDF382;SFD386
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 27 November 2024 14:57
Price ($):
Email:sales1@senfeida.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:927-62-8)N,N-Dimethylaminobutane
sfd21437;1619295
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:927-62-8)N,N-Dimethylbutylamine
LE5270;LE1619295
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email